molecular formula C10H18Cl2O2 B14412348 Chloromethyl 6-chlorononanoate CAS No. 80418-75-3

Chloromethyl 6-chlorononanoate

Cat. No.: B14412348
CAS No.: 80418-75-3
M. Wt: 241.15 g/mol
InChI Key: AGAUMIHMEOWJDE-UHFFFAOYSA-N
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Description

Chloromethyl 6-chlorononanoate is an organic compound with the molecular formula C₁₀H₁₈Cl₂O₂. It belongs to the class of organochlorides, which are characterized by the presence of chlorine atoms in their molecular structure. This compound is notable for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloromethyl 6-chlorononanoate can be synthesized through several methods. One common approach involves the reaction of 6-chlorononanoic acid with chloromethyl methyl ether in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Chloromethyl 6-chlorononanoate undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be replaced by other nucleophiles, such as amines or thiols, leading to the formation of new compounds.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: Reduction of the chloromethyl group can yield alcohols or alkanes.

Common Reagents and Conditions

    Substitution: Common reagents include amines, thiols, and alcohols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions include substituted nonanoates, carboxylic acids, aldehydes, alcohols, and alkanes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chloromethyl 6-chlorononanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which chloromethyl 6-chlorononanoate exerts its effects involves the interaction of its chloromethyl group with various molecular targets. The compound can react with nucleophiles in biological systems, leading to the modification of proteins, nucleic acids, and other biomolecules. These interactions can affect cellular processes and pathways, making the compound useful for studying biochemical mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • Chloromethyl 6-chlorooctanoate
  • Chloromethyl 6-chlorodecanoate
  • Chloromethyl 6-chlorododecanoate

Uniqueness

Chloromethyl 6-chlorononanoate is unique due to its specific chain length and the presence of both chloromethyl and chloro groups. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

80418-75-3

Molecular Formula

C10H18Cl2O2

Molecular Weight

241.15 g/mol

IUPAC Name

chloromethyl 6-chlorononanoate

InChI

InChI=1S/C10H18Cl2O2/c1-2-5-9(12)6-3-4-7-10(13)14-8-11/h9H,2-8H2,1H3

InChI Key

AGAUMIHMEOWJDE-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCCCC(=O)OCCl)Cl

Origin of Product

United States

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